molecular formula C13H30BrP B14486998 Tri-tert-butyl(methyl)phosphanium bromide CAS No. 64286-43-7

Tri-tert-butyl(methyl)phosphanium bromide

Cat. No.: B14486998
CAS No.: 64286-43-7
M. Wt: 297.25 g/mol
InChI Key: NCKZYDIDZCRBCM-UHFFFAOYSA-M
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Description

Tri-tert-butyl(methyl)phosphanium bromide is a sterically hindered phosphonium salt. It is characterized by the presence of three tert-butyl groups and one methyl group attached to a phosphorus atom, with a bromide ion as the counterion. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-tert-butyl(methyl)phosphanium bromide can be synthesized through the methylation of tri-tert-butylphosphine with methyl bromide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl(methyl)phosphanium bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can participate in reduction reactions, often involving transition metal catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various oxidizing agents. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of phosphonium salts, while oxidation reactions produce phosphine oxides .

Scientific Research Applications

Tri-tert-butyl(methyl)phosphanium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which tri-tert-butyl(methyl)phosphanium bromide exerts its effects involves its ability to act as a strong nucleophile and ligand. The steric bulk of the tert-butyl groups provides stability to the phosphorus center, allowing it to participate in a variety of chemical reactions. The compound can form stable complexes with transition metals, facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Tri-tert-butylphosphine: Lacks the methyl group, making it less sterically hindered.

    Methyltriphenylphosphonium bromide: Contains phenyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.

    Tri-tert-butyl(ethyl)phosphanium bromide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Tri-tert-butyl(methyl)phosphanium bromide is unique due to its combination of steric hindrance and nucleophilicity. The presence of three bulky tert-butyl groups provides significant steric protection, while the methyl group enhances its reactivity. This makes it particularly useful in catalytic applications where stability and reactivity are both important .

Properties

CAS No.

64286-43-7

Molecular Formula

C13H30BrP

Molecular Weight

297.25 g/mol

IUPAC Name

tritert-butyl(methyl)phosphanium;bromide

InChI

InChI=1S/C13H30P.BrH/c1-11(2,3)14(10,12(4,5)6)13(7,8)9;/h1-10H3;1H/q+1;/p-1

InChI Key

NCKZYDIDZCRBCM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[P+](C)(C(C)(C)C)C(C)(C)C.[Br-]

Origin of Product

United States

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